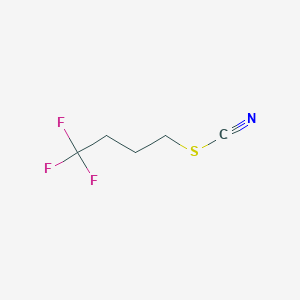

(4,4,4-Trifluorobutyl)thiocyanate

Overview

Description

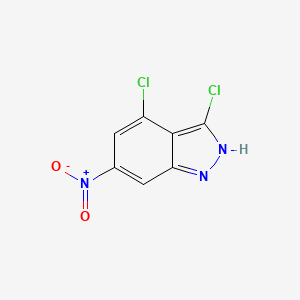

(4,4,4-Trifluorobutyl)thiocyanate is a chemical compound with the molecular formula C5H6F3NS . It is a useful spin trapping reagent used for ESR/EPR spectroscopy .

Synthesis Analysis

The synthesis of (4,4,4-Trifluorobutyl)thiocyanate can be achieved from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .Molecular Structure Analysis

The molecular structure of (4,4,4-Trifluorobutyl)thiocyanate consists of 5 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight of the compound is 169.17 g/mol.Scientific Research Applications

Synthesis of Thiocyanates and Trifluoromethyl Sulfides

(4,4,4-Trifluorobutyl)thiocyanate plays a significant role in the synthesis of thiocyanates and trifluoromethyl sulfides. These compounds, traditionally synthesized through multistep procedures, can now be obtained via an oxidative nucleophilic strategy starting from thiols. This approach, utilizing trimethylsilyl cyanide and trimethylsilyl trifluoromethide, catalyzed by manganese oxide-based octahedral molecular sieve and potassium fluoride, enables the production of diverse thiocyanates and trifluoromethyl sulfides with high yields, typically over 90% (Yamaguchi et al., 2014).

Dealkylative Cyanation of Thioethers

Another application is in the conversion of thioethers to thiocyanates through fluorium-initiated dealkylative cyanation. This process, using Selectfluor as the oxidant and trimethylsilyl cyanide as the cyanating reagent, provides a streamlined and efficient method for synthesizing thiocyanates with electrophilic functionalities (Chen et al., 2019).

Spectrophotometric Determination of Uranium

In the field of analytical chemistry, (4,4,4-Trifluorobutyl)thiocyanate has been utilized in the spectrophotometric determination of uranium. This involves the extraction of the uranyl thiocyanate complex using tributyl phosphate-carbon tetrachloride as a solvent (Koppikar et al., 1959).

Trifluoromethylthiolation in Organic Synthesis

In organic synthesis, the compound is used in trifluoromethylthiolation reactions, such as the conversion of arenediazonium salts to aryl trifluoromethyl thioethers. This method, leveraging copper thiocyanate and trimethylsilyl trifluoromethane, allows the straightforward synthesis of these compounds from anilines (Danoun et al., 2014).

Probing Ionic Liquids

Furthermore, thiocyanate derivatives, including (4,4,4-Trifluorobutyl)thiocyanate, serve as probes in studying the structure and dynamics of ionic liquids. They are used to explore the local environment and interactions within these liquids, providing insights into their heterogeneity and ion pairing dynamics (Ren et al., 2015).

Interaction with Biological Membranes

The interaction of thiocyanate ions with biological membranes, such as phospholipid monolayers, has been studied using thiocyanate derivatives. These studies shed light on the chaotropic nature of thiocyanate and its effects on lipid interfaces, providing valuable information in the field of biochemistry (Viswanath et al., 2009).

properties

IUPAC Name |

4,4,4-trifluorobutyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NS/c6-5(7,8)2-1-3-10-4-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVPAYEMVGXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627825 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4,4-Trifluorobutyl)thiocyanate | |

CAS RN |

212190-13-1 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629672.png)

![trans-2'-(6-Methylpyridin-2-yl)-3'-(quinoxalin-6-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1629673.png)